molecular formula C30H48O2 B13074091 CoccinoneA(triterpenoid)

CoccinoneA(triterpenoid)

Cat. No.: B13074091
M. Wt: 440.7 g/mol
InChI Key: GKKNADKLAFFKBJ-DZYCEUGQSA-N
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Description

CoccinoneA is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. Triterpenoids are a class of chemical compounds composed of three terpene units, resulting in a structure with 30 carbon atoms. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CoccinoneA involves the cyclization of squalene or oxidosqualene, catalyzed by triterpenoid synthases. The process includes multiple steps of carbocation rearrangements, leading to the formation of the triterpenoid skeleton . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of CoccinoneA can be achieved through biotransformation processes, where plant cell cultures or microbial systems are used to produce the compound. This method is advantageous as it allows for the sustainable production of triterpenoids without the need for extensive plant harvesting .

Chemical Reactions Analysis

Types of Reactions: CoccinoneA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and bases.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CoccinoneA, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

CoccinoneA is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:

CoccinoneA stands out due to its potent anti-inflammatory and anti-tumor activities, making it a promising candidate for further research and development in medicine and industry.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t20-,22-,23-,25+,28-,29-,30+/m1/s1

InChI Key

GKKNADKLAFFKBJ-DZYCEUGQSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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